molecular formula C9H11F2N B179021 3-(3,5-Difluorophenyl)propan-1-amine CAS No. 105219-40-7

3-(3,5-Difluorophenyl)propan-1-amine

Cat. No.: B179021
CAS No.: 105219-40-7
M. Wt: 171.19 g/mol
InChI Key: RZUIWLNDDJBKKL-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)propan-1-amine is a chemical compound of interest in organic synthesis and pharmaceutical research. While direct studies on this specific molecule are limited in the public domain, its core structure, featuring a 3,5-difluorophenyl group linked to a propan-1-amine chain, is a recognized scaffold in medicinal chemistry. The 3,5-difluorophenyl moiety is a common building block in the development of active pharmaceutical ingredients and is frequently employed to modulate a compound's electronic properties, metabolic stability, and binding affinity . For instance, structurally similar compounds based on the 3,5-difluorophenyl group have been investigated as key intermediates in the synthesis of potent and selective inhibitors, such as V600EBRAF inhibitors for oncology research . This suggests that this compound holds significant value as a versatile precursor or intermediate for researchers developing novel small-molecule therapeutics, particularly in kinase inhibitor programs. The primary amine functionality provides a handle for further chemical derivatization, enabling its incorporation into larger, more complex molecular architectures through amide bond formation, reductive amination, or other coupling reactions. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(3,5-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIWLNDDJBKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 3 3,5 Difluorophenyl Propan 1 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

The structural framework of 3-(3,5-Difluorophenyl)propan-1-amine is elucidated through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique and complementary information, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton skeletons of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the difluorophenyl ring will appear as a complex multiplet in the downfield region (typically δ 6.5-7.5 ppm) due to proton-proton and proton-fluorine couplings. The protons of the propyl chain will resonate in the upfield region. The methylene (B1212753) group adjacent to the phenyl ring (benzylic protons) is expected around δ 2.6-2.8 ppm, the middle methylene group around δ 1.7-2.0 ppm, and the methylene group attached to the amine function around δ 2.8-3.0 ppm. The amine protons (NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 110-165 ppm). The C-F coupling will be evident, with the carbons directly bonded to fluorine exhibiting large coupling constants. The propyl chain carbons will appear in the aliphatic region (δ 20-50 ppm). The electronegativity of the nitrogen atom will cause a downfield shift for the adjacent carbon. nist.govdocbrown.info

¹⁹F NMR Spectroscopy: Given the presence of fluorine atoms, ¹⁹F NMR is a highly sensitive technique for confirming the substitution pattern on the aromatic ring. For a 3,5-difluorophenyl group, a single resonance is expected in the ¹⁹F NMR spectrum, which will be coupled to the aromatic protons.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic CH6.5 - 7.5Multiplet
Ar-CH ₂-2.6 - 2.8Triplet
-CH₂-CH ₂-CH₂-1.7 - 2.0Multiplet
-CH ₂-NH₂2.8 - 3.0Triplet
-NH₂VariableBroad Singlet

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C-F160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic CH101 - 115 (m)
Aromatic C-C (ipso)140 - 145 (t, ³JCF ≈ 7 Hz)
Ar-C H₂-30 - 35
-CH₂-C H₂-CH₂-33 - 38
-C H₂-NH₂40 - 45

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands. orgchemboulder.comresearchgate.net The primary amine group will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1580-1650 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group will produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. nist.govorgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (primary amine)Stretch3300 - 3500 (two bands)Medium
C-H (aromatic)Stretch> 3000Medium to Weak
C-H (aliphatic)Stretch< 3000Medium
N-H (primary amine)Bend1580 - 1650Medium to Strong
C=C (aromatic)Stretch1450 - 1600Medium
C-FStretch1100 - 1300Strong
C-NStretch1020 - 1250Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 171.1. A common fragmentation pathway for primary amines is the α-cleavage, which would result in the loss of an ethyl group from the propyl chain, leading to a fragment ion. Another characteristic fragmentation would be the benzylic cleavage, resulting in a difluorotropylium ion or a related resonance-stabilized cation. The presence of two fluorine atoms would give a characteristic isotopic pattern. docbrown.infodocbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
171[M]⁺
127[M - C₂H₅N]⁺ (Benzylic cleavage)
113[C₆H₄F₂]⁺
30[CH₂NH₂]⁺ (α-cleavage)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 3,5-difluorophenyl group in the molecule is the primary chromophore. Aromatic systems typically show characteristic absorption bands in the UV region. For this compound, one would expect to see absorption maxima around 260-270 nm, corresponding to the π → π* transitions of the benzene (B151609) ring. The substitution pattern and the presence of fluorine atoms can cause slight shifts in the absorption wavelength and intensity compared to unsubstituted benzene.

X-ray Crystallography and Solid-State Structural Analysis

For a derivative of this compound to be suitable for X-ray crystallography, it would first need to be crystallized. This is often achieved by forming a salt (e.g., a hydrochloride or hydrobromide salt) or by derivatizing the amine to form a crystalline solid like an amide or a urea. The resulting crystal would be subjected to X-ray diffraction, and the diffraction pattern would be used to solve the crystal structure.

The analysis of such a structure would confirm the connectivity of the atoms and provide detailed metric parameters. It would also reveal the conformation of the propyl chain and the orientation of the phenyl ring in the solid state. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group and any co-crystallized solvent or counter-ion, would be identified. These interactions are crucial for understanding the packing of the molecules in the crystal lattice.

Conformational Analysis and Stereochemical Assignment in Solution and Solid States

The flexible propyl chain of this compound allows for multiple conformations in both the solid and solution states. The study of these conformations is important as they can influence the biological activity and physical properties of the molecule.

In the solid state, the conformation is fixed within the crystal lattice and can be determined by X-ray crystallography as discussed above. The molecule would likely adopt a low-energy conformation that allows for efficient crystal packing.

In solution, the molecule is in a dynamic equilibrium of different conformers. The conformational preferences are influenced by a combination of steric and electronic effects. The gauche and anti conformations around the C-C bonds of the propyl chain are of particular interest. NMR spectroscopy is a primary tool for studying conformational equilibria in solution. The coupling constants between vicinal protons, determined from high-resolution ¹H NMR spectra, can provide information about the dihedral angles and thus the preferred conformations. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can also provide valuable conformational information. uni-regensburg.de

The stereochemistry at a chiral center, if present in a derivative, can be assigned using a combination of techniques. For instance, if a chiral center is introduced, the relative stereochemistry can often be determined from NMR data (e.g., through NOE experiments), while the absolute stereochemistry typically requires X-ray crystallography of a single crystal of a pure enantiomer or a derivative thereof.

Methodologies for Chiral Purity Assessment

If this compound or its derivatives are synthesized in a chiral, non-racemic form, it is crucial to determine the enantiomeric excess (e.e.). Several methodologies are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. yakhak.orgnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can also be used to determine enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation. Chiral shift reagents, which are typically lanthanide complexes, can be added to the NMR sample. nih.govfiveable.melibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of signals for corresponding protons in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of each enantiomer. Alternatively, the chiral amine can be derivatized with a chiral derivatizing agent, such as Mosher's acid, to form a mixture of diastereomers which can then be distinguished by NMR. nih.gov

Theoretical and Computational Investigations of 3 3,5 Difluorophenyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive a wide range of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for geometry optimization, where the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule is determined. For a flexible molecule like 3-(3,5-Difluorophenyl)propan-1-amine, this process also involves conformational analysis to identify different stable spatial arrangements (conformers) and their relative energies. nih.govnih.gov

The conformational landscape of this compound is primarily defined by the rotation around the single bonds within its propyl chain (Cα-Cβ and Cβ-Cγ) and the bond connecting the chain to the phenyl ring. A systematic scan of the potential energy surface by varying the key dihedral angles would reveal various local energy minima, each corresponding to a stable conformer. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), can accurately predict the geometries and relative stabilities of these conformers. nih.gov The analysis would likely show that steric hindrance and intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions involving the fluorine atoms and the amine group, govern the conformational preferences. soton.ac.uk

Table 1: Illustrative Relative Energies of Predicted Conformers for this compound This table presents hypothetical data representative of a typical DFT conformational analysis.

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol) Population (%) at 298.15 K
Anti (A) ~180° 0.00 55.8
Gauche+ (G+) ~60° 0.55 22.1

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). ucalgary.ca The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom of the amine group and the π-system of the difluorophenyl ring. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. The electron-withdrawing fluorine atoms would lower the energy of both the HOMO and the LUMO compared to non-fluorinated analogues.

Table 2: Predicted Frontier Molecular Orbital Energies This table contains plausible energy values for this compound based on DFT calculations.

Parameter Energy Value (eV) Implication
HOMO Energy -6.25 Represents ionization potential; moderate electron-donating capability.
LUMO Energy -0.45 Represents electron affinity; ability to accept electrons.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. proteopedia.org In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would show significant negative potential around the two highly electronegative fluorine atoms and the lone pair of the nitrogen atom. A region of high positive potential would be concentrated around the hydrogen atoms of the primary amine group (-NH2), making them acidic and capable of forming hydrogen bonds.

Table 3: Representative MEP Values on the Molecular Surface Illustrative data showing potential reactive sites.

Molecular Region Predicted MEP Value (kcal/mol) Interpretation
Around Nitrogen Atom -35.5 Strong nucleophilic site, hydrogen bond acceptor.
Around Fluorine Atoms -21.0 Electron-rich region, contributes to molecular polarity.
Around Amine Hydrogens +42.8 Strong electrophilic site, hydrogen bond donor.

Atomic charge distribution analysis provides a way to assign partial charges to each atom in a molecule, offering insight into the electronic distribution and bonding characteristics. researchgate.net Mulliken population analysis is a common method that partitions the total electron population among the constituent atoms. uni-muenchen.de While known to be basis-set dependent, it provides a useful qualitative picture. q-chem.com

In this compound, the analysis would confirm the high electronegativity of the fluorine and nitrogen atoms, which would carry significant partial negative charges. Conversely, the hydrogen atoms bonded to the amine nitrogen, and to a lesser extent the carbons bonded to fluorine, would exhibit partial positive charges. This charge distribution is critical for understanding intermolecular interactions and reactivity. It's important to note that other charge schemes like Natural Population Analysis (NPA) can also be used for a more stable prediction. researchgate.netchemrxiv.org

Table 4: Illustrative Mulliken Atomic Charges This table shows representative partial charges calculated for key atoms.

Atom Mulliken Charge (a.u.)
F (on C3/C5 of ring) -0.28
N (of amine) -0.65
C (attached to N) +0.15
H (on N) +0.33
C3/C5 (on ring) +0.25

Molecular Modeling and Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for every atom over a period of time. nih.gov

Such simulations provide a dynamic view of the molecule's conformational flexibility, showing transitions between the stable conformers identified by DFT. Furthermore, MD is exceptionally useful for studying solvation effects. It can reveal how solvent molecules arrange themselves around the solute, forming solvation shells. For this compound in water, the simulation would show strong hydrogen bonding between the amine group (as both a donor and acceptor) and surrounding water molecules. The hydrophobic phenyl ring would have a different structuring effect on the local water network.

Prediction of Chemical Reactivity and Reaction Pathways

The computational results from the analyses above can be integrated to predict the chemical reactivity of this compound.

Nucleophilic Character : The MEP map and atomic charge analysis clearly identify the nitrogen atom of the primary amine as the most significant nucleophilic center. Its lone pair of electrons, indicated by a region of high negative electrostatic potential, makes it prone to react with electrophiles. Therefore, reactions such as N-alkylation, N-acylation, and Schiff base formation are predicted to occur readily at this site.

Electrophilic Character : The amine hydrogens are the most electrophilic sites, making them acidic and the primary point of interaction for bases or as hydrogen bond donors.

Aromatic Ring Reactivity : The difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the two fluorine atoms. The HOMO-LUMO gap also suggests high stability. libretexts.org Any electrophilic attack would likely be directed to the positions ortho and para to the propylamino group, but the deactivating effect of the fluorines would make such reactions difficult.

Reaction Pathways : Computational modeling can be used to explore the energy profiles of potential reaction pathways. For example, by modeling the transition state for an N-acylation reaction, the activation energy can be calculated, providing a quantitative estimate of the reaction rate.

Table 5: Summary of Predicted Reactivity

Molecular Site Type of Reactivity Predicted Reactions Computational Evidence
Amine Nitrogen Nucleophilic N-Alkylation, N-Acylation, Salt formation High negative MEP, large negative Mulliken charge, HOMO localization
Amine Hydrogens Electrophilic/Acidic Deprotonation by strong bases, Hydrogen bonding High positive MEP, positive Mulliken charge

Table of Mentioned Compounds

Compound Name
This compound
Water
1,3-difluoropropane

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides a framework for the prediction of various spectroscopic parameters, which are fundamental for the structural elucidation of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the magnetic and electronic environments of atoms within a molecule, allowing for the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Similarly, computational IR spectroscopy involves calculating the vibrational frequencies of the molecule. fu-berlin.de These frequencies correspond to the energy required to excite different vibrational modes, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies would be predicted for the N-H and C-H stretches of the amine and alkyl chain, as well as the C-F and C=C stretches of the aromatic ring.

Table 1: Principles of Computational Spectroscopic Parameter Prediction

Spectroscopic TechniquePredicted ParameterInfluencing Molecular FeaturesComputational Approach
¹H and ¹³C NMRChemical Shifts (δ)Electron density, electronegativity of substituents, magnetic anisotropyCalculation of nuclear magnetic shielding tensors using methods like DFT. ucl.ac.ukliverpool.ac.uk
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)Bond strengths, atomic masses, molecular geometryCalculation of molecular vibrational modes and their corresponding frequencies. fu-berlin.de

Theoretical Thermodynamic Property Calculations

The thermodynamic stability and reactivity of a compound can be assessed through the calculation of properties such as enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f). These calculations are typically performed using quantum mechanical methods.

The Gibbs free energy change (ΔG) of a reaction is determined by the equation ΔG = ΔH - TΔS, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. chemguide.co.uk A negative ΔG indicates a spontaneous process. mathgptpro.com For a single molecule like this compound, its standard enthalpy and Gibbs free energy of formation can be calculated, providing a measure of its stability relative to its constituent elements in their standard states.

While specific calculated values for this compound are not publicly cataloged, we can draw comparisons to simpler, related molecules. For instance, the experimental enthalpy of vaporization for propylamine (B44156) is known. nist.gov The introduction of the 3,5-difluorophenyl group would be expected to significantly alter the thermodynamic properties due to its mass, rigidity, and strong electronic effects. Computational methods can precisely quantify these differences.

Table 2: Key Theoretical Thermodynamic Properties and Their Significance

Thermodynamic PropertySymbolSignificanceMethod of Calculation
Enthalpy of FormationΔH°fThe heat change when one mole of a compound is formed from its constituent elements in their standard states. Indicates the compound's energetic stability.Ab initio or DFT calculations of the total electronic energy.
Gibbs Free Energy of FormationΔG°fThe free energy change when one mole of a compound is formed from its constituent elements. Determines the spontaneity of the formation reaction under standard conditions. chemguide.co.ukomnicalculator.comCalculated using the formula ΔG°f = ΔH°f - TΔS°f, where ΔS°f is the standard entropy of formation. omnicalculator.com
EntropySA measure of the molecular disorder or randomness.Calculated based on vibrational, rotational, and translational partition functions.

In Silico Approaches for Ligand-Target Interaction Prediction and Screening

In silico methods are instrumental in drug discovery and development for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These approaches can screen large virtual libraries of compounds to identify potential drug candidates.

One powerful technique is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to bind to a specific target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For a compound like this compound, the primary amine group could act as a hydrogen bond donor, and the difluorophenyl ring could participate in aromatic and hydrophobic interactions. A pharmacophore model can be built based on a set of known active ligands for a particular target. nih.gov This model is then used to virtually screen databases of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.netmonash.edu

Molecular docking is another critical in silico method. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This process involves placing the ligand in the binding site of the protein and calculating the interaction energy. For instance, given the structural similarities of phenylpropanamine derivatives to known β-adrenergic receptor agonists, one could hypothesize that this compound might interact with targets like the β3-adrenergic receptor. nih.gov A docking study would involve placing the compound into the receptor's binding pocket and evaluating the potential interactions, such as hydrogen bonds between the amine group and amino acid residues, and π-stacking or hydrophobic interactions involving the aromatic ring. nih.gov The results of such a screening could identify it as a candidate for further experimental testing. nih.gov

Table 3: Common In Silico Methods for Ligand-Target Interaction Analysis

In Silico MethodPrincipleApplication to this compoundOutcome
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity. nih.govresearchgate.netThe amine group (hydrogen bond donor) and the difluorophenyl ring (aromatic/hydrophobic feature) would be key elements of a pharmacophore model.Identification of the compound as a potential hit from a virtual screen against a target like the β3-adrenergic receptor. nih.govmonash.edu
Molecular DockingPredicts the binding mode and affinity of a ligand within the active site of a target protein. nih.govPlacing the molecule into the binding site of a receptor to calculate its binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).A predicted binding score and a visual representation of the ligand-receptor complex, suggesting its potential as an agonist or antagonist.
Virtual ScreeningComputationally screens large libraries of compounds against a target to identify potential hits. researchgate.netInclusion of the compound in a virtual library to be screened against one or more biological targets using pharmacophore or docking methods.Prioritization of the compound for synthesis and experimental validation based on its in silico performance. nih.gov

Chemical Reactivity and Derivatization Strategies for Analytical and Synthetic Applications

Investigation of Primary Amine Functional Group Reactivity

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, defining its characteristic reactions. byjus.com This reactivity is central to the synthesis of various derivatives.

Acylation: The primary amine of 3-(3,5-Difluorophenyl)propan-1-amine readily reacts with acylating agents like acid chlorides and acid anhydrides in a nucleophilic acyl substitution. This reaction, known as acylation, results in the formation of a stable amide. The reaction is typically rapid and can be carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (e.g., HCl). byjus.comlibretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Reaction Scheme: this compound + R-COCl → N-(3-(3,5-Difluorophenyl)propyl)acetamide + HCl

Alkylation: As a primary amine, this compound can act as a nucleophile in SN2 reactions with alkyl halides. libretexts.org However, direct alkylation is often difficult to control. The initial reaction yields a secondary amine, which is also nucleophilic and can compete with the starting material for the alkyl halide. This can lead to a mixture of mono-, di-alkylated products, and even a quaternary ammonium (B1175870) salt, making it a less favorable method for clean, selective synthesis. masterorganicchemistry.com Reductive amination offers a more controlled alternative, where the amine reacts with an aldehyde or ketone to form an imine, which is subsequently reduced to the desired alkylated amine. masterorganicchemistry.comlibretexts.org

Arylation: The nitrogen atom can also form a bond with an aryl group. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are modern methods for the arylation of amines. While these are powerful synthetic tools, transient directing groups can also be employed to facilitate the C-H arylation of primary amines at the γ-position of the alkyl chain, though this transforms the carbon skeleton rather than the amine itself. nih.gov Copper-catalyzed Ullmann reactions are another classic method for arylating amines with aryl halides. organic-chemistry.org

The oxidation of primary amines can lead to a variety of products, including nitroso and nitro compounds. The specific outcome often depends on the oxidant and reaction conditions. While the oxidation of aromatic primary amines (anilines) to their corresponding nitroso and nitro derivatives is well-documented, the oxidation of primary alkyl amines like this compound follows different pathways, typically leading to imines, oximes, or nitriles.

However, specific reagents can achieve the N-oxidation. For instance, peroxyacids have been used for the conversion of amines into their corresponding nitro derivatives. researchgate.net The oxidation of primary aromatic amines to nitroso compounds can be achieved with high selectivity using catalysts like molybdenum complexes with hydrogen peroxide. rsc.orgresearchgate.net The reaction temperature can be a critical factor in determining selectivity; lower temperatures often favor the formation of nitroso derivatives, while higher temperatures can lead to the corresponding nitro compound. mdpi.com It is important to note that the reactivity of the alkylamine in this compound would differ from anilines, but these pathways represent potential transformations under specific oxidative conditions.

While the primary amine itself is in a reduced state, reactions involving reduction are central to its synthesis and potential interconversions. The synthesis of this compound can be achieved through the reduction of a corresponding azide (B81097), 3-(3,5-Difluorophenyl)propylazide, using Raney nickel and hydrogen gas. prepchem.com This highlights the amine-azide interconversion, where an amine can be converted to an azide and an azide can be reduced back to an amine. nih.gov

Other functional groups can also be reduced to yield the primary amine:

Nitrile Reduction: A corresponding nitrile can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the primary amine. libretexts.org

Amide Reduction: A primary amide can be reduced with LiAlH₄ to form a primary amine. libretexts.org

Nitro Group Reduction: The reduction of a nitro group on the propyl chain (if synthesized) would also yield the amine. This is more commonly applied to the synthesis of arylamines from nitroarenes. libretexts.org

Reductive amination is a key process where an aldehyde or ketone is converted into an amine. libretexts.orglibretexts.org This process involves the formation of an imine or enamine intermediate followed by reduction. While this is a method for synthesizing amines, it can also be seen as an interconversion pathway starting from carbonyl compounds.

Electrophilic Aromatic Substitution and Other Transformations of the Difluorophenyl Moiety

The difluorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the existing substituents: the two fluorine atoms and the propyl-1-amine group.

Directing Effects:

Fluorine: Halogens are an unusual class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and slows the rate of EAS compared to benzene (B151609). libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. uci.edu

Propylamine (B44156) group (-CH₂CH₂CH₂NH₂): An alkyl group is generally a weak activating group and an ortho-, para-director. However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium group (-CH₂CH₂CH₂NH₃⁺). This ammonium group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. minia.edu.eg

Derivatization for Advanced Analytical Methodologies

Because primary amines like this compound may lack a strong chromophore or have high polarity, chemical derivatization is a crucial strategy to improve their detection and separation in analytical techniques. thermofisher.comnih.gov This involves reacting the amine with a reagent to attach a new functional group, thereby altering its physicochemical properties.

Derivatization is widely employed to enhance the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses of amines. nih.gov The goals are typically to improve chromatographic retention and resolution, increase detection sensitivity by adding a UV-absorbing or fluorescent tag, and enhance ionization efficiency for mass spectrometry. nih.govacs.org

Several reagents are commonly used for the pre-column derivatization of primary amines:

Derivatizing Reagent Abbreviation Detection Principle Advantages Considerations Citation(s)
Dansyl ChlorideDNS-ClFluorescence, MSForms stable derivatives with high ionization efficiency.Can also react with phenols and is less specific. nih.govnih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClFluorescence, UVReacts rapidly under mild conditions to form stable derivatives.Can be used under highly acidic chromatography conditions. thermofisher.comnih.govresearchgate.net
o-PhthalaldehydeOPAFluorescenceRapid reaction with primary amines in the presence of a thiol.Derivatives can be unstable. thermofisher.comnih.gov
Benzoyl ChlorideUV, MSImproves chromatographic properties and enhances ionization efficiency in MS.Can react with other functional groups like alcohols. acs.org
Dabsyl ChlorideUV-Vis (Colorimetric)Good alternative for weakly acidic or basic conditions.Distinct compound coverage profile. nih.gov
Diethyl ethoxymethylenemalonateDEEMMMS/MS (Neutral Loss)Allows for targeted analysis of amino compounds in complex matrices using neutral loss scanning.Method development required to optimize quenching and cleanup. ut.ee

The choice of derivatizing agent depends on the analytical objective, the sample matrix, and the specific instrumentation available. For LC-MS/MS, reagents like Dansyl Chloride and Benzoyl Chloride are particularly versatile as they not only improve chromatography but also significantly enhance the signal in the mass spectrometer. nih.govacs.org

Introduction of Chromophores and Fluorophores for Detection

For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC), the attachment of chromophoric or fluorophoric groups to this compound is essential. Since the native molecule lacks a strong chromophore or fluorophore, derivatization enhances its detectability. nih.gov

Chromophoric Derivatization: Reagents that introduce a chromophore—a light-absorbing group—allow for detection using UV-Vis spectroscopy. Common derivatizing agents for primary amines include:

Dansyl chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent and UV-absorbing derivatives. nih.govrsc.org The reaction is typically carried out in a basic medium. rsc.org

Dabsyl chloride (DBS-Cl): Forms stable, colored derivatives that are easily separated by HPLC. rsc.org

o-Phthalaldehyde (OPA): A popular reagent that reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govrsc.org However, these derivatives can be unstable. nih.gov

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary amines to form highly fluorescent derivatives. nih.govrsc.org

Fluorophoric Derivatization: Attaching a fluorophore allows for highly sensitive detection using fluorescence detectors. bioclone.net

Naphthalene-2,3-dicarboxaldehyde (NDA): A sensitive reagent that forms stable and highly fluorescent derivatives with primary amines. nih.govgoogle.com

Fluorescamine: Reacts specifically with primary amines to produce a fluorescent product. thermofisher.com

Coumarin and Cyanine Dyes: These are classes of fluorophores that can be chemically modified to react with primary amines, offering a range of excitation and emission wavelengths. bioclone.net

The choice of reagent depends on the analytical method and the desired sensitivity. rsc.org

Table 1: Common Derivatization Reagents for Introducing Chromophores and Fluorophores to Primary Amines

ReagentTypeDetection MethodKey Features
Dansyl chloride (DNS-Cl)Chromophoric/FluorophoricUV-Vis, FluorescenceForms stable and highly fluorescent derivatives. nih.govrsc.org
Dabsyl chloride (DBS-Cl)ChromophoricUV-VisForms stable, colored derivatives suitable for HPLC. rsc.org
o-Phthalaldehyde (OPA)FluorophoricFluorescenceFast reaction, but derivatives may be unstable. nih.govrsc.org
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)FluorophoricFluorescenceForms highly fluorescent and stable derivatives. nih.govrsc.org
Naphthalene-2,3-dicarboxaldehyde (NDA)FluorophoricFluorescenceHighly sensitive and forms stable derivatives. nih.govgoogle.com

Strategies for Improving Ionization Efficiency in Mass Spectrometry

In mass spectrometry (MS), particularly with electrospray ionization (ESI), the efficiency of ion formation from an analyte is crucial for sensitivity. Derivatization can significantly enhance the ionization efficiency of this compound. nih.govrsc.org Strategies often focus on introducing a group that is readily protonated or permanently charged.

One effective strategy involves tagging the primary amine with a moiety containing a tertiary amine. nih.govrsc.org The tertiary amine has a high proton affinity, leading to a more stable and abundant protonated molecule [M+H]+ in the ESI source. nih.govrsc.org This approach not only improves sensitivity but can also enhance chromatographic performance by increasing the hydrophobicity of the analyte. nih.gov For instance, derivatization with reagents like dimethylaminoacetyl chloride can introduce a tertiary amine, leading to a significant increase in signal response in positive-ion ESI-MS. nih.gov

Another approach is to use isothiocyanate reagents, such as 3-pyridyl isothiocyanate. researchgate.net These reagents react with the primary amine to form a thiourea (B124793) linkage. The resulting derivative often shows improved ionization efficiency and can produce characteristic fragment ions upon collision-induced dissociation (CID), which is beneficial for tandem MS (MS/MS) analysis. researchgate.net

Derivatization for Enantiomeric Separation (e.g., Marfey's reagent)

When this compound is synthesized as a racemic mixture (containing equal amounts of both enantiomers), separating these enantiomers is often necessary, especially in pharmaceutical contexts. Derivatization with a chiral reagent, known as a chiral derivatizing agent (CDA), converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated using standard non-chiral chromatography techniques.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its variants are widely used for the chiral resolution of primary amines. nih.govnih.gov The reagent itself is chiral (containing L-alanine). When it reacts with the racemic amine, it forms two diastereomeric derivatives (L-D and L-L). These diastereomers can then be separated by reversed-phase HPLC. nih.govnih.gov Heavy isotope-labeled versions of Marfey's reagent have also been developed to aid in the identification and quantification of stereoisomers in complex mixtures using LC-MS. nih.govnih.gov

Other chiral derivatizing agents for primary amines include:

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with primary amines to form stable diastereomeric carbamates that can be separated by LC. nih.gov

o-Phthalaldehyde (OPA) with a chiral thiol: The combination of OPA and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), forms diastereomeric isoindoles that can be resolved chromatographically. nih.govresearchgate.net

Optimization of Derivatization Reaction Conditions and Reagent Selection

The success of any derivatization strategy hinges on the careful optimization of reaction conditions to ensure a complete and reproducible reaction with minimal side products. researchgate.net Key parameters that require optimization include:

pH: The reactivity of the primary amine is highly dependent on the pH of the reaction medium. Basic conditions are often required to deprotonate the amine, making it a better nucleophile. rsc.orgresearchgate.net For example, dabsylation reactions are pH-sensitive and are typically performed in a sodium bicarbonate buffer. rsc.org

Reagent Concentration: A molar excess of the derivatizing reagent is generally used to drive the reaction to completion. nih.gov However, a very large excess can sometimes lead to interference in the analysis. researchgate.net

Reaction Time and Temperature: These parameters must be optimized to ensure the reaction is complete without causing degradation of the analyte or the derivative. researchgate.net For instance, derivatization with pentafluorobenzaldehyde (B1199891) for GC-MS analysis of primary amines was found to be optimal at 24°C for 30 minutes. researchgate.net

Solvent: The choice of solvent is critical. It must dissolve both the analyte and the reagent and be compatible with the reaction conditions. nih.gov Solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) are commonly used. nih.gov

Removal of Excess Reagent: After the reaction, any unreacted derivatizing agent may need to be removed or quenched to prevent interference during analysis. rsc.org

The selection of the derivatization reagent itself is a crucial first step. A reagent selection guide considering factors like environmental, health, and safety (EHS) concerns has been developed to assist in choosing greener alternatives. rsc.org

Table 2: Factors to Consider in Optimizing Derivatization Reactions

ParameterImportanceExample Considerations
pHAffects the nucleophilicity of the amine.Basic conditions (e.g., borate (B1201080) or bicarbonate buffer) are often optimal. rsc.orgresearchgate.net
Reagent ConcentrationEnsures complete reaction.A molar excess is typically used, but the optimal ratio should be determined experimentally. nih.gov
Time and TemperatureAffects reaction kinetics and derivative stability.Conditions should be sufficient for completion without causing degradation. researchgate.net
SolventAffects solubility and reactivity.Acetonitrile, DMSO, or aqueous buffers are common choices. nih.gov
QuenchingPrevents interference from excess reagent.Addition of a small amount of water or a primary amine can quench excess acylating or chloroformate reagents. rsc.org

Synthesis of Compound Libraries via Derivatization for Structure-Activity Relationship Studies

Derivatization is a powerful tool in medicinal chemistry for generating libraries of related compounds to explore structure-activity relationships (SAR). rsc.org Starting with a core scaffold like this compound, its primary amine group can be readily modified through various reactions to produce a diverse set of analogs. This approach, often referred to as scaffold decoration, is a cornerstone of parallel synthesis and library generation. enamine.net

Common reactions used to build libraries from a primary amine core include:

Amidation: Reacting the amine with a library of carboxylic acids or acyl chlorides to form a diverse set of amides.

Reductive Amination: Reacting the amine with a library of aldehydes or ketones in the presence of a reducing agent to form various secondary amines.

Sulfonylation: Reacting the amine with a range of sulfonyl chlorides to produce a library of sulfonamides.

Urea/Thiourea Formation: Reacting the amine with different isocyanates or isothiocyanates.

By systematically varying the substituents attached to the primary amine and evaluating the biological activity of the resulting compounds, researchers can identify key structural features that are important for potency and selectivity. mdpi.commdpi.commdpi.com This information is invaluable for designing more effective therapeutic agents. The generation of such focused libraries is a key strategy to accelerate the drug discovery process, from hit finding to lead optimization. youtube.com

Development of Novel Derivatization Reagents and Protocols

The field of analytical and synthetic chemistry is continuously evolving, with ongoing research focused on developing new derivatization reagents and protocols with improved properties. acs.org For primary amines like this compound, the goals of developing new reagents include:

Increased Sensitivity and Selectivity: Creating reagents that provide lower detection limits and react more specifically with primary amines. google.com

Improved Stability: Developing reagents that form more stable derivatives, which is crucial for reproducible quantitative analysis. nih.gov

Greener Chemistry: Designing reagents and protocols that are more environmentally friendly, using less hazardous solvents and producing less waste. rsc.org

Broader Applicability: Creating reagents that can be used across a wider range of analytical platforms (e.g., LC-UV, LC-Fluorescence, LC-MS).

Simplified Protocols: Developing faster and more straightforward derivatization procedures, potentially suitable for automation. acs.orgresearchgate.net

An example of a novel reagent is 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which reacts readily with primary amines in aqueous solution to form stable, fluorescent derivatives, offering good selectivity and sensitivity for HPLC analysis. sigmaaldrich.com Similarly, new chiral derivatizing agents are being developed to enhance the enantioseparation of amines in LC-MS analyses. researchgate.net The continuous development in this area promises more powerful tools for the analysis and utilization of compounds like this compound in the future.

Research Applications and Mechanistic Investigations of 3 3,5 Difluorophenyl Propan 1 Amine Derivatives

Utilization as a Key Chemical Building Block in Complex Organic Synthesis

The 3-(3,5-difluorophenyl)propan-1-amine moiety serves as a crucial building block in the synthesis of more complex molecular architectures. Its commercial availability as a chiral or achiral amine provides a ready starting material for synthetic chemists. The presence of the primary amine allows for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, to introduce diverse functionalities. The difluorophenyl group is a key feature, as fluorine substitution can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of its incorporation into complex natural product total synthesis are not extensively documented in publicly available literature, its role as a foundational element in constructing novel chemical entities for research purposes is well-established within the catalogs of chemical suppliers. These suppliers often categorize it under "chiral building blocks" and "fluorinated building blocks," highlighting its importance in creating structural diversity for various research applications.

Exploration as a Scaffold in Medicinal Chemistry Research

The this compound scaffold is of significant interest in medicinal chemistry due to its potential to interact with various biological targets, including enzymes and receptors. The strategic placement of fluorine atoms on the phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This, combined with the conformational flexibility of the propyl-amine chain, allows for the design of potent and selective modulators of biological function.

Derivatives of the this compound scaffold have been investigated for their interactions with a variety of enzymes and receptors, particularly those involved in neurotransmission. The aromatic ring can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the amine group can form crucial hydrogen bonds and salt bridges. The fluorine atoms can also engage in specific interactions, such as hydrogen bonding with protein backbones or acting as bioisosteres for other functional groups.

Research into analogous structures suggests that the 3,5-difluorophenyl moiety is a key pharmacophore in ligands targeting monoamine transporters. For instance, studies on citalopram (B1669093) analogues have shown that substitutions on the phenyl ring significantly influence binding affinity and selectivity for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).

While specific studies detailing the enzyme inhibition mechanisms of direct derivatives of this compound are limited, research on analogous structures provides valuable insights. For example, in the context of monoamine oxidase (MAO) inhibition, a key enzyme in the metabolism of neurotransmitters, the amine moiety could potentially interact with the flavin cofactor. The nature and substitution pattern of the aromatic ring are critical for determining the potency and selectivity of inhibition.

The general mechanism of many enzyme inhibitors involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product. The difluorophenyl group in derivatives of this compound could play a significant role in orienting the molecule within the active site to achieve potent inhibition.

Derivatives of this compound have been explored for their potential to act as receptor antagonists and to modulate neurotransmitter systems. The structural similarity of this scaffold to known monoamine reuptake inhibitors suggests its potential to interact with transporters for serotonin, dopamine, and norepinephrine. cymitquimica.com

Studies on citalopram analogues, which share a related structural motif, have demonstrated that the nature of the substituent on the phenyl ring is a critical determinant of activity at monoamine transporters. For example, a derivative incorporating a 3,5-difluorophenyl group has been synthesized and evaluated for its binding affinity to these transporters. The data from such studies help in understanding the structure-activity relationships (SAR) and in designing more selective and potent modulators of neurotransmitter systems.

Table 1: Binding Affinities (Ki, nM) of a Citalopram Analogue with a 3,5-Difluorophenyl Moiety at Monoamine Transporters

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)
3-(5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine 1.5 >10,000 >10,000

Data derived from studies on citalopram analogues.

This table illustrates the high affinity and selectivity of a compound containing the 3,5-difluorophenyl group for the serotonin transporter over the norepinephrine and dopamine transporters. Such selectivity is a desirable characteristic for antidepressant drugs.

Furthermore, research into novel psychoactive substances has indicated that the inclusion of a 3,5-difluorophenyl moiety can lead to complex interactions with multiple neurotransmitter systems. The molecular mechanisms of these substances often involve a combination of receptor-mediated and non-receptor-mediated cellular modulation.

The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a promising avenue for drug discovery. Allosteric modulators can fine-tune the receptor's response to its endogenous ligand, offering greater subtype selectivity and a more nuanced pharmacological profile.

While foundational studies directly employing the this compound scaffold as an allosteric modulator are not extensively reported, the structural features of this scaffold make it a plausible candidate for such investigations. The development of allosteric modulators for G protein-coupled receptors (GPCRs) is an active area of research for treating central nervous system disorders. The 3,5-difluorophenyl group could potentially interact with allosteric binding pockets, which are often less conserved than orthosteric sites, thereby conferring subtype selectivity.

The molecular mechanisms of action for derivatives of this compound are an area of ongoing investigation. For derivatives targeting neurotransmitter transporters, the mechanism likely involves blocking the reuptake of monoamines from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. cymitquimica.com The specific interactions of the 3,5-difluorophenyl group with residues in the transporter's binding pocket are crucial for determining the potency and selectivity of this effect.

The study of novel psychoactive substances (NPS) provides a broader context for understanding the potential mechanisms of action. The molecular mechanisms of NPS are often complex, involving interactions with multiple receptors and neurotransmitter systems. The inclusion of a difluorophenyl moiety in NPS can significantly influence their pharmacological profile.

Structure-Activity Relationship (SAR) Studies of Difluorophenylpropanamine Analogs

There is a notable lack of specific structure-activity relationship (SAR) studies for this compound derivatives in the available scientific literature. While SAR studies exist for other classes of fluorinated phenylalkanamines, which investigate how modifications to the aromatic ring or the alkylamine side chain affect biological activity, this level of detailed investigation has not been published for the specified compound.

Investigation of Interactions with Biological Macromolecules and Biochemical Pathways

Detailed investigations into the interactions of this compound derivatives with specific biological macromolecules, such as proteins or nucleic acids, are not documented in the reviewed literature. Furthermore, there is no available information on the biochemical pathways that may be modulated by this compound or its analogs.

Potential Applications in Materials Science Research

A review of current research indicates no specific studies on the application of this compound or its derivatives within the field of materials science. The unique properties conferred by the difluorophenyl group, such as altered polarity and potential for specific intermolecular interactions, suggest that related compounds could theoretically be explored as components in polymers or other advanced materials. However, no such research has been published to date.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of fluorinated amines, while crucial, often involves multi-step processes that may utilize hazardous reagents or generate significant waste. Future research will increasingly focus on developing greener, more efficient synthetic pathways.

Mechanochemistry: A promising avenue is the use of mechanochemical synthesis, which involves grinding reagents together, often in the absence of a solvent. This technique has been successfully applied to the synthesis of fluorinated imines from fluorinated benzaldehydes and amines, suggesting its applicability to intermediates in the synthesis of 3-(3,5-difluorophenyl)propan-1-amine. mdpi.com Such solvent-free methods reduce environmental impact and can lead to higher yields and shorter reaction times.

Catalytic Hydrogenation: Traditional reduction methods for synthesizing amines can involve stoichiometric metal hydrides. A more atom-economical approach involves the catalytic asymmetric hydrogenation of precursor enamines or imines. For instance, iridium-catalyzed asymmetric hydrogenation has been shown to be effective for producing chiral 1,2-fluorohydrins, demonstrating the power of catalysis in creating chiral fluorinated compounds with high efficiency. researchgate.net Adapting similar catalytic systems could provide a direct and sustainable route to chiral versions of this compound.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), improving safety and scalability. For reactions involving potentially hazardous intermediates or reagents, flow chemistry can minimize risks and improve consistency, making it an ideal platform for the industrial-scale synthesis of fluorinated pharmaceuticals.

Recycling Fluorine Sources: Emerging research focuses on creating a closed-loop fluorine economy by using per- and polyfluoroalkyl substances (PFAS) as fluorinating agents. chemrxiv.org A mechanochemical system has been demonstrated for transferring fluorine from PFAS to organic molecules, presenting a novel and sustainable long-term vision for sourcing fluorine for pharmaceutical synthesis. chemrxiv.org

Integration of Advanced Computational Methods for Predictive Chemistry

Machine Learning for Reaction Prediction: Algorithms can now predict the outcomes of complex chemical reactions with high accuracy, outperforming human chemists in some cases. drugtargetreview.com These tools can suggest optimal reaction conditions and synthetic routes, making the discovery of new derivatives more efficient. nih.govcam.ac.uk

Predictive Pharmacokinetics and Toxicology: Computational models are increasingly used to predict how a drug candidate will be absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its potential toxicity. cas.org For new derivatives of this compound, these in silico predictions can help prioritize which compounds to synthesize and test, saving considerable time and resources. malvernpanalytical.com

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related compounds and their biological activities, QSAR models can identify the key structural features that influence a molecule's function. This allows researchers to computationally design new analogues of this compound with potentially enhanced potency or selectivity.

Molecular Docking and Simulation: These techniques model the interaction between a small molecule and its biological target (e.g., a receptor or enzyme) at the atomic level. This can elucidate the binding mode of this compound derivatives and explain why certain substitution patterns lead to higher activity, guiding the design of more effective compounds.

Expanding the Scope of Mechanistic Biological Investigations for Related Derivatives

While the core structure of this compound is known, a deeper understanding of how the specific 3,5-difluoro substitution pattern affects its biological activity is a key area for future research. The introduction of fluorine into the phenethylamine (B48288) framework can profoundly alter psychoactivity, potency, and duration of action. nih.gov

Receptor Binding Profiles: Comprehensive screening against a wide panel of receptors and transporters is needed. While phenethylamines are known to interact with trace amine-associated receptors (TAARs) and adrenergic receptors, the precise effect of the 3,5-difluoro pattern on affinity and functional activity at these and other targets, such as serotonin (B10506) and dopamine (B1211576) receptors, remains to be fully characterized. researchgate.net

Metabolic Profiling: Fluorine substitution is known to block sites of metabolism, often leading to improved metabolic stability. researchgate.net Detailed studies are required to identify the metabolites of this compound and to understand how its metabolic pathway differs from its non-fluorinated or alternatively fluorinated counterparts. This is crucial for predicting drug-drug interactions and understanding its pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and testing of analogues are needed to build a comprehensive SAR. For example, comparing the activity of 3,5-difluoro derivatives with 2,4-difluoro nih.gov or 3,4-difluoro google.com analogues could reveal the importance of the fluorine atoms' positions for target engagement. Comparing the propan-1-amine with other chain lengths or substitutions would further clarify the structural requirements for activity.

Exploration of Novel Research Applications Beyond Current Understanding

The unique electronic properties conferred by the difluorophenyl group open up possibilities for applications beyond traditional pharmacology.

19F-MRI and PET Imaging Agents: The presence of fluorine makes these compounds potential candidates for use in 19F Magnetic Resonance Imaging (MRI) or as precursors for 18F Positron Emission Tomography (PET) tracers. mdpi.com If a derivative shows high affinity and selectivity for a specific biological target (e.g., a receptor implicated in a neurological disease), it could be developed into a valuable tool for non-invasive imaging and diagnostics.

Probes for Chemical Biology: Well-characterized, selective ligands are invaluable tools for studying the function of receptors and enzymes in their native biological environment. A potent and selective derivative of this compound could be used as a chemical probe to investigate the role of its target protein in cellular signaling pathways.

Materials Science: Aromatic amines are building blocks for various functional materials. The specific aggregation and intermolecular packing properties induced by the difluorophenyl moiety could be explored for the development of novel organic materials with interesting photophysical or electronic properties. acs.org

Compound Index

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.